molecular formula C16H15ClN4O2 B119740 8-(3-Chlorostyryl)caffeine CAS No. 147700-11-6

8-(3-Chlorostyryl)caffeine

Numéro de catalogue: B119740
Numéro CAS: 147700-11-6
Poids moléculaire: 330.77 g/mol
Clé InChI: WBWFIUAVMCNYPG-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(3-Chlorostyryl)caffeine (CSC) is a selective adenosine A2A receptor (A2AR) antagonist and monoamine oxidase B (MAO-B) inhibitor, with a CAS number of 147700-11-6 . Structurally, it is an (E)-styryl-substituted xanthine derivative, characterized by a 3-chlorostyryl group at the C8 position of the caffeine core. This modification enhances its binding affinity to A2AR and MAO-B compared to unmodified caffeine . CSC exhibits neuroprotective properties in Parkinson’s disease (PD) models by attenuating MPTP-induced neurotoxicity through dual mechanisms: antagonizing A2AR (reducing dyskinesia) and inhibiting MAO-B (preventing dopamine catabolism) . It is soluble in DMSO and stable at -20°C, making it suitable for in vitro and in vivo studies .

Activité Biologique

8-(3-Chlorostyryl)caffeine, also known as CSC (chemical structure: C16_{16}H15_{15}ClN4_{4}O2_{2}), is a compound derived from caffeine that exhibits significant biological activities, particularly as a selective antagonist of adenosine A2A receptors and an inhibitor of monoamine oxidase B (MAO-B). This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases.

  • Molecular Formula : C16_{16}H15_{15}ClN4_{4}O2_{2}
  • Molecular Weight : 330.77 g/mol
  • CAS Number : 147700-11-6
  • Purity : ≥99%
  • Density : 1.36 g/cm³
  • Boiling Point : 559.4ºC at 760 mmHg
  • Adenosine A2A Receptor Antagonism :
    • This compound selectively antagonizes the adenosine A2A receptor with a Ki value of approximately 54 nM, demonstrating a high level of selectivity over A1 receptors (Ki ~28 µM) .
    • This antagonism leads to modulation of various neurotransmitter systems, which is beneficial in conditions like Parkinson's disease where adenosine A2A receptor activity is implicated in neurodegeneration.
  • Monoamine Oxidase B Inhibition :
    • The compound inhibits MAO-B with a Ki value around 100 nM . This inhibition is crucial as MAO-B plays a role in the oxidative metabolism of neurotransmitters such as dopamine.
    • The dual action of CSC as both an A2A antagonist and MAO-B inhibitor enhances its neuroprotective effects.

Case Studies and Research Findings

  • Neurotoxicity Attenuation :
    • In studies involving MPTP-induced neurotoxicity (a model for Parkinson's disease), CSC was shown to protect against neuronal damage by inhibiting the conversion of MPTP to its toxic metabolites . This suggests that CSC may have therapeutic potential in managing Parkinson's disease.
  • In Vitro Studies :
    • In vitro experiments demonstrated that CSC provides strong neuroprotection against quinolinic acid-induced neuronal damage, further supporting its potential in neurodegenerative conditions .
  • Behavioral Studies :
    • Behavioral assessments indicated that CSC could shift the locomotor depression caused by A2A receptor agonists, suggesting that it can modulate motor activity through its receptor antagonism .

Comparative Analysis with Other Compounds

Compound NameSelectivity (A2A vs A1)MAO-B Inhibition Ki (nM)Notes
This compound (CSC)520-fold~100Potent neuroprotective effects
CaffeineNon-selectiveMinimalCommon stimulant with broad effects
TheophyllineModerateNot significantPrimarily affects respiratory function
8-PhenyltheophyllineHighNot specifiedIncreased potency for A1/A2 antagonism

Applications De Recherche Scientifique

Parkinson's Disease Research

CSC has been studied for its potential to alleviate symptoms associated with Parkinson's disease. In preclinical studies, it has been shown to reverse locomotor depression induced by A2A agonists in animal models. Additionally, CSC has been used to examine its effects on levodopa-induced dopamine release in rat striatum, demonstrating its role in enhancing dopaminergic transmission .

Neuroprotection

Studies have indicated that CSC may provide neuroprotective effects against neurotoxicity induced by MPTP, a neurotoxin associated with Parkinson's disease. The compound appears to inhibit the conversion of MPTP to its toxic metabolites, thereby reducing oxidative stress and neuronal damage .

Cancer Research

Recent findings suggest that CSC may have anticancer properties due to its ability to modulate immune responses through A2A receptor antagonism. This mechanism could enhance the effectiveness of tumor-targeting therapies and improve anti-tumor immune responses .

Case Studies and Experimental Findings

Study ReferenceFocusKey Findings
Effects on Dopamine ReleaseCSC enhances L-DOPA-induced dopamine release in rat models.
NeuroprotectionCSC attenuates MPTP neurotoxicity by inhibiting toxic metabolite formation.
Cancer ImmunologyCSC enhances tumor-specific immune responses via A2A receptor blockade.

Analyse Des Réactions Chimiques

Adenosine Receptor Binding Reactions

Primary antagonistic mechanism :
CSC binds reversibly to adenosine A<sub>2A</sub> receptors through:

  • Hydrogen bonding : Between the xanthine core’s carbonyl groups and receptor residues (e.g., His278, Asn181) .

  • Halogen bonding : The 3-chlorostyryl group’s chlorine atom forms interactions with hydrophobic pockets in the receptor.

  • π-π stacking : The styryl aromatic ring interacts with Phe168 in the A<sub>2A</sub> receptor .

Selectivity data :

ParameterA<sub>2A</sub> ReceptorA<sub>1</sub> ReceptorSelectivity Ratio (A<sub>2A</sub>:A<sub>1</sub>)
Binding affinity (K<sub>i</sub>)54 nM28 µM520:1
Adenylate cyclase (K<sub>b</sub>)0.26 ± 0.07 µM1.32 ± 0.26 µM5:1

This 520-fold selectivity for A<sub>2A</sub> over A<sub>1</sub> receptors underpins its use in Parkinson’s disease research to modulate dopaminergic signaling .

Monoamine Oxidase-B (MAO-B) Inhibition

CSC acts as a competitive MAO-B inhibitor via:

  • Active-site binding : The chlorostyryl group occupies the substrate cavity, blocking access to neurotransmitters like dopamine.

  • Redox interactions : The xanthine core participates in electron transfer reactions with FAD cofactors in MAO-B.

Key kinetic parameters :

  • IC<sub>50</sub> for MAO-B inhibition: 0.060 ± 0.014 µM

  • Minimal effect on MAO-A (IC<sub>50</sub> > 10 µM), demonstrating >150-fold selectivity.

Metabolic Reactions

CSC undergoes hepatic metabolism through:

Phase I reactions :

  • Oxidation : CYP3A4-mediated hydroxylation at the styryl group’s para position.

  • Demethylation : Removal of methyl groups from the xanthine core (N1, N3, or N7 positions).

Phase II reactions :

  • Glucuronidation : Conjugation of hydroxylated metabolites via UGT1A9.

  • Sulfation : Sulfotransferase-mediated addition of sulfate groups.

Synergistic Behavioral Effects

CSC combined with A<sub>1</sub> antagonists (e.g., CPX) enhances locomotor activity in rodent models:

TreatmentDose (mg/kg)Locomotor Activity Increase
CSC alone5+ (20% over baseline)
CPX alone1− (no effect)
CSC + CPX5 + 1+++ (85% over baseline)

This synergy suggests dual adenosine receptor blockade amplifies dopaminergic signaling .

Stability Under Experimental Conditions

  • Photodegradation : Exposure to UV light (254 nm) causes cis-trans isomerization of the styryl group, reducing receptor affinity by 70%.

  • Thermal decomposition : Degrades at >150°C via cleavage of the chlorostyryl-xanthine bond.

The chemical reactivity of this compound highlights its multifaceted role in modulating adenosine and monoamine systems, supported by robust selectivity and synergistic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(3-Chlorostyryl)caffeine (CSC), and how do reaction conditions influence yield?

CSC is typically synthesized via palladium-catalyzed C-H functionalization or cross-coupling reactions. A common approach involves reacting caffeine with 3-chlorostyryl derivatives under inert atmospheres, using ligands like triphenylphosphine and catalysts such as Pd(OAc)₂. Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of reactants . For reproducibility, researchers should report detailed reaction parameters, including catalyst loading and purification methods (e.g., column chromatography with silica gel).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing CSC’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the styryl group’s addition at the C8 position of caffeine. Key signals include downfield shifts for the C8 proton (~δ 7.5–8.5 ppm) and aromatic carbons adjacent to the chlorine substituent .
  • X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of CSC’s planar structure and halogen bonding patterns. Software like WinGX (Farrugia, 2012) is recommended for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.07) and isotopic patterns for chlorine .

Q. What are CSC’s primary biological targets, and how are binding assays designed to evaluate its activity?

CSC is a potent adenosine A₂A receptor antagonist and monoamine oxidase B (MAO-B) inhibitor. Standard assays include:

  • Radioligand Binding : Competitive displacement of [³H]ZM241385 in A₂A receptor-expressing cell membranes, with IC₅₀ calculations using nonlinear regression .
  • MAO-B Enzymatic Assays : Measurement of CSC’s inhibition of kynuramine oxidation in mitochondrial fractions, with kinetic analysis (e.g., Lineweaver-Burk plots) to determine Kᵢ values .

Advanced Research Questions

Q. How can researchers optimize CSC synthesis for scalability while minimizing by-products?

Employ Design of Experiments (DoE) methodologies, such as simplex lattice design, to model interactions between variables (e.g., catalyst concentration, temperature). For example, a 13-run factorial design can identify optimal conditions that maximize yield (>80%) and purity (>95%) while reducing halogenated by-products. Statistical tools like ANOVA validate the significance of each parameter .

Q. How should contradictory findings in CSC’s pharmacological studies be addressed (e.g., divergent IC₅₀ values across studies)?

Contradictions often arise from variability in assay conditions (e.g., cell line specificity, buffer pH). Researchers should:

  • Standardize Protocols : Adopt consensus guidelines for receptor binding assays (e.g., uniform protein concentrations, incubation times) .
  • Replicate Studies : Perform independent validations in multiple labs, reporting mean ± SEM values.
  • Meta-Analysis : Pool data from published studies using random-effects models to identify outliers or systematic biases .

Q. What computational strategies are effective for predicting CSC’s interactions with novel targets (e.g., kinases)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate CSC’s binding to ATP-binding pockets. Focus on π-π stacking with aromatic residues and halogen bonding with backbone carbonyls .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .

Q. How can impurities in CSC batches impact pharmacological outcomes, and what analytical methods ensure purity?

Trace impurities (e.g., unreacted caffeine, palladium residues) may confound bioactivity results. Implement:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 90:10 over 20 min) to detect impurities at 254 nm. Acceptance criteria: ≥98% purity .
  • ICP-MS : Quantify residual palladium (<10 ppm) to meet ICH Q3D guidelines for elemental impurities .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies involving CSC?

Fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}

Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ and assess goodness-of-fit (R² > 0.95). Report confidence intervals and perform outlier tests (e.g., Grubbs’) .

Q. How can researchers differentiate CSC’s direct effects from off-target interactions in complex biological systems?

  • Knockout Models : Use CRISPR-edited A₂A receptor-null cells to isolate MAO-B-specific effects.
  • Selectivity Profiling : Screen CSC against panels of related targets (e.g., adenosine A₁, A₂B receptors) using high-throughput radioligand assays .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Caffeine at the C8 Position

Caffeine derivatives modified at the C8 position are categorized based on the substituent type (C–C, C–O, C–S, or C–N bonds). CSC belongs to the C–C class, where the C8 is linked to a styryl group. Key comparisons include:

Compound C8 Substituent Key Features Biological Activity Reference
CSC 3-Chlorostyryl (C–C) Selective A2AR antagonist (Ki ≈ 0.086 µM for MAO-B); neuroprotection in PD models. Dual A2AR antagonism/MAO-B inhibition; reduces MPTP toxicity and L-DOPA-induced dyskinesia.
8-PC (8-Piperazinyl caffeine) Piperazinyl (C–N) Water-soluble, synthesized via SNAr reaction; exhibits antitumor and antileishmanial activity. Targets cancer and parasitic diseases; distinct from CSC’s neurological focus.
8-(3-Isothiocyanatostyryl)caffeine 3-Isothiocyanatostyryl (C–C) Irreversible A2AR inhibitor; forms covalent bonds with receptor residues. Prolonged receptor blockade; used for mapping A2AR distribution.
8-Thioglycolic caffeine derivatives Thioglycolic acid (C–S) Enhanced antioxidant activity; improves cytoprotection in hypoxic conditions. Neuroprotection via redox modulation; differs from CSC’s receptor-based mechanism.

Pharmacological Profiles

A2AR Selectivity

  • Its styryl group allows simultaneous interaction with MAO-B’s substrate and entrance cavities, enhancing potency .
  • PX Derivatives (e.g., PX-D, PX-E): Designed as dual A2AR antagonists/MAO-B inhibitors, inspired by CSC. However, their efficacy in PD models is under evaluation, with preliminary data suggesting comparable A2AR affinity but variable MAO-B inhibition .
  • Istradefylline: A clinically approved A2AR antagonist lacking MAO-B activity.

Neuroprotection in PD Models

  • CSC reduces rotational behavior and striatal A2AR overexpression in 6-OHDA-lesioned rats, reversing L-DOPA-induced dyskinesia .

Comparative Pharmacokinetics and Solubility

  • CSC : Low solubility in aqueous buffers (<8.27 mg/mL in DMSO); requires heating/ultrasonication for dissolution .
  • 8-Thioglycolic caffeine derivatives : Improved solubility due to sulfur-based modifications, enabling broader in vivo applications .
  • 8-PC : Water-soluble, facilitating administration without organic solvents .

Research Findings and Clinical Implications

  • CSC’s Dual Mechanism : Unlike selective A2AR antagonists (e.g., istradefylline), CSC’s MAO-B inhibition preserves dopamine levels, offering a two-pronged approach in PD therapy .
  • Structural Optimization: Introducing electron-withdrawing groups (e.g., Cl in CSC) at the styryl moiety enhances A2AR affinity and metabolic stability compared to non-halogenated analogues .

Propriétés

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWFIUAVMCNYPG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872447
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147700-11-6, 148589-13-3
Record name 8-(3-Chlorostyryl)caffeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147700-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Chlorostyryl)caffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(1E)-3-Chlorostyryl]caffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Chlorostyryl)caffeine
Reactant of Route 2
8-(3-Chlorostyryl)caffeine
Reactant of Route 3
Reactant of Route 3
8-(3-Chlorostyryl)caffeine
Reactant of Route 4
Reactant of Route 4
8-(3-Chlorostyryl)caffeine
Reactant of Route 5
Reactant of Route 5
8-(3-Chlorostyryl)caffeine
Reactant of Route 6
Reactant of Route 6
8-(3-Chlorostyryl)caffeine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.